Cas no 1286705-46-1 (4,6-difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole)

4,6-Difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with difluoro and piperidinyloxy groups, further functionalized by a 5-methyl-1,2-oxazole-3-carbonyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The fluorine substitutions enhance metabolic stability and binding affinity, while the oxazole-piperidine linkage contributes to conformational rigidity and selectivity. Its well-defined synthetic route allows for high purity and scalability, supporting applications in the development of biologically active molecules, particularly kinase inhibitors or CNS-targeting agents. The compound's balanced lipophilicity and polarity further optimize its pharmacokinetic profile.
4,6-difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole structure
1286705-46-1 structure
Product Name:4,6-difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole
CAS No:1286705-46-1
MF:C17H15F2N3O3S
MW:379.381109476089
CID:6408150
PubChem ID:49733048
Update Time:2025-08-04

4,6-difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 4,6-difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole
    • 1286705-46-1
    • VU0528324-1
    • F5939-2466
    • (4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
    • [4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
    • 4,6-difluoro-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole
    • AKOS024527723
    • Inchi: 1S/C17H15F2N3O3S/c1-9-6-13(21-25-9)16(23)22-4-2-11(3-5-22)24-17-20-15-12(19)7-10(18)8-14(15)26-17/h6-8,11H,2-5H2,1H3
    • InChI Key: GJUCWBOGICCQTF-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=C(C=2N=C1OC1CCN(C(C2C=C(C)ON=2)=O)CC1)F)F

Computed Properties

  • Exact Mass: 379.08021885g/mol
  • Monoisotopic Mass: 379.08021885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 524
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 96.7Ų

4,6-difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole Pricemore >>

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Additional information on 4,6-difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole

4,6-Difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole: A Comprehensive Overview

4,6-Difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole (CAS No. 1286705-46-1) is a highly specialized chemical compound with a complex molecular structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiazoles, which are known for their versatile applications in drug discovery and material science. The benzothiazole core of this molecule is further substituted with difluoro groups at positions 4 and 6, as well as a piperidinyl oxy group at position 2. The piperidine ring is itself decorated with a 5-methyl-1,2-oxazole carbonyl group, adding further complexity and functionality to the molecule.

The synthesis of this compound involves a series of multi-step reactions that highlight the ingenuity of modern organic synthesis techniques. The construction of the benzothiazole framework typically begins with the condensation of a thioamide with an aldehyde or ketone under appropriate conditions. Subsequent fluorination reactions introduce the difluoro substituents at positions 4 and 6, which are known to enhance the compound's stability and bioavailability. The introduction of the piperidinyl oxy group involves nucleophilic substitution or coupling reactions, followed by the attachment of the 5-methyl-1,2-oxazole carbonyl moiety through amide bond formation.

Recent studies have focused on the potential pharmacological applications of this compound. Researchers have explored its role as a modulator of ion channels, particularly in the context of neurological disorders such as epilepsy and chronic pain. The benzothiazole scaffold has been shown to interact with voltage-gated sodium channels, making it a promising candidate for drug development in this area. Additionally, the presence of the 5-methyl-1,2-oxazole carbonyl group has been linked to enhanced antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

Another area of interest is the compound's potential as a photovoltaic material due to its unique electronic properties. The conjugated system within the benzothiazole core allows for efficient charge transport, making it a candidate for use in organic solar cells. Recent advancements in materials science have highlighted the importance of such compounds in improving the efficiency and stability of photovoltaic devices.

The structural complexity of this compound also makes it an attractive target for studying enzyme inhibition mechanisms. Preliminary studies suggest that it may act as an inhibitor of certain proteases and kinases, which are key targets in oncology and inflammatory diseases. Further research is underway to elucidate its binding modes and selectivity profiles.

In terms of toxicity and safety profiles, initial studies indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. However, long-term studies are required to fully assess its safety for human use. Regulatory agencies have emphasized the importance of thorough toxicological evaluations for compounds intended for pharmaceutical applications.

The development of analytical methods for the characterization and quality control of this compound has also been an active area of research. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These methods are essential for ensuring consistency in manufacturing processes and maintaining product quality standards.

In conclusion, 4,6-difluoro-2-{1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yloxy}-1,3-benzothiazole (CAS No. 1286705-46-1) represents a cutting-edge chemical entity with diverse applications across multiple scientific disciplines. Its intricate structure not only offers opportunities for innovative drug discovery but also contributes to advancements in materials science and analytical chemistry. As research continues to unfold, this compound is poised to play a significant role in addressing some of the most pressing challenges in modern medicine and technology.

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